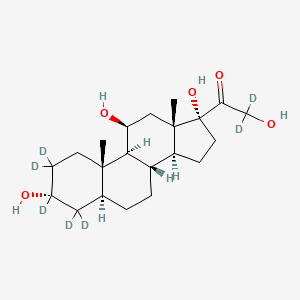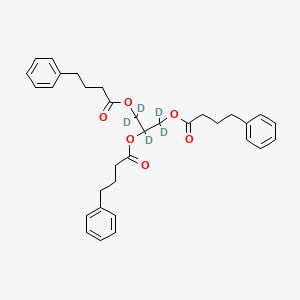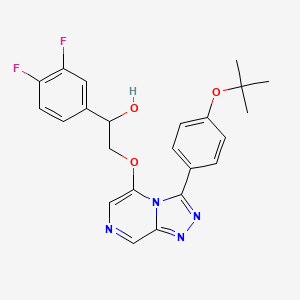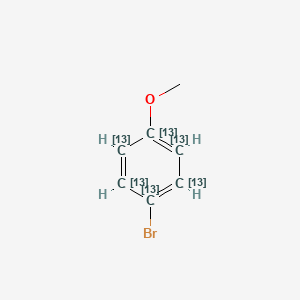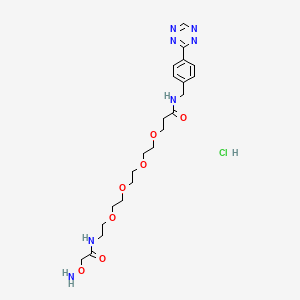
Tetrazine-PEG4-oxyamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazine-PEG4-oxyamine (hydrochloride) is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is widely used in bioconjugation and molecular imaging due to its high reactivity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG4-oxyamine (hydrochloride) involves the conjugation of a tetrazine moiety with a polyethylene glycol (PEG) chain and an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of Tetrazine-PEG4-oxyamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a controlled environment to prevent contamination and degradation.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrazine-PEG4-oxyamine (hydrochloride) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The inverse electron demand Diels-Alder reaction typically involves the use of trans-cyclooctene-containing molecules as reactants. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Major Products: The major products of these reactions are stable bioconjugates, where the tetrazine group forms a covalent bond with the trans-cyclooctene group. This results in the formation of a stable linkage between the two molecules .
Applications De Recherche Scientifique
Tetrazine-PEG4-oxyamine (hydrochloride) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tetrazine-PEG4-oxyamine (hydrochloride) involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with trans-cyclooctene-containing molecules, forming a stable covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular imaging .
Comparaison Avec Des Composés Similaires
- Tetrazine-PEG6-amine (hydrochloride)
- Tetrazine-PEG4-biotin
- Tetrazine-PEG4-amine (hydrochloride)
- Tetrazine-Ph-PEG4-Ph-aldehyde
Comparison: Tetrazine-PEG4-oxyamine (hydrochloride) is unique due to its specific combination of a tetrazine group, a PEG chain, and an oxyamine group. This combination provides high reactivity, specificity, and stability, making it highly suitable for bioconjugation and molecular imaging applications. Compared to similar compounds, it offers a balance of solubility, stability, and reactivity .
Propriétés
Formule moléculaire |
C22H34ClN7O7 |
|---|---|
Poids moléculaire |
544.0 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H33N7O7.ClH/c23-36-16-21(31)24-6-8-33-10-12-35-14-13-34-11-9-32-7-5-20(30)25-15-18-1-3-19(4-2-18)22-28-26-17-27-29-22;/h1-4,17H,5-16,23H2,(H,24,31)(H,25,30);1H |
Clé InChI |
IERFEROWJLENJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)CON)C2=NN=CN=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


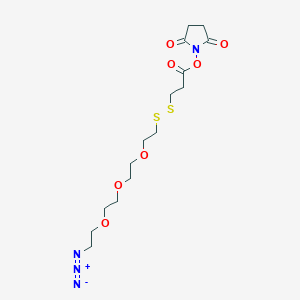
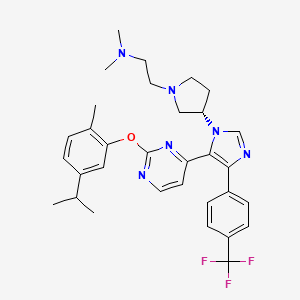



![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)


